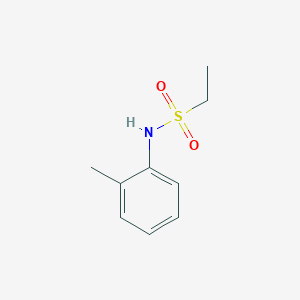
N-(2-methylphenyl)ethanesulfonamide
Description
N-(2-Methylphenyl)ethanesulfonamide (CAS: 57616-26-9) is an ethanesulfonamide derivative featuring a 2-methylphenyl group attached to the sulfonamide nitrogen. This compound belongs to the broader class of sulfonamides, which are characterized by a sulfonyl group linked to an amine. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The structural simplicity of this compound, with its ethanesulfonyl moiety and ortho-methyl substituent on the aromatic ring, makes it a valuable scaffold for chemical modifications and pharmacological studies. It is commercially available through specialty chemical suppliers and is utilized in both academic and industrial research .
Properties
CAS No. |
57616-26-9 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-(2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChI Key |
CTMSXFKIGWNXAC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methyl group in this compound is electron-donating, which may enhance metabolic stability compared to electron-withdrawing groups like nitro (e.g., in ).
- Steric Effects : The ortho-substituted methyl group in this compound introduces steric hindrance, which could reduce rotational freedom and enhance selectivity in receptor interactions compared to para-substituted analogs (e.g., 4-chlorobenzyl in ).
Sulfonamide Backbone Modifications
The choice of sulfonamide backbone (methane-, ethane-, or benzene-sulfonamide) impacts solubility, bioavailability, and target affinity:
- Ethanesulfonamide vs. Methanesulfonamide : Ethanesulfonamides like this compound exhibit greater lipophilicity than methanesulfonamides (e.g., N-(2-hydroxy-5-nitrophenyl)methanesulfonamide in ), which may enhance membrane permeability. However, methanesulfonamides are often more synthetically accessible .
- Benzenesulfonamide Derivatives : Compounds such as N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide display enhanced π-π stacking interactions due to the aromatic sulfonyl group, which can improve binding to hydrophobic protein pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


